An In-Depth Technical Guide to 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel heterocyclic compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile.
Introduction and Molecular Structure
2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde belongs to the flavanoid class of heterocyclic compounds, characterized by a C6-C3-C6 skeleton. The core of this molecule is the 3,4-dihydro-2H-chromene ring system, which is essentially a chroman moiety. This scaffold is prevalent in a variety of natural products and biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2][3] The presence of a phenyl group at the 2-position and a carbaldehyde (formyl) group at the 6-position of the chroman ring are key structural features that are expected to significantly influence its chemical reactivity and biological profile.
The phenyl substituent at the chiral center C2 suggests that this compound can exist as a pair of enantiomers, (R)- and (S)-2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. The stereochemistry at this position can have a profound impact on its interaction with biological targets.
Figure 1: Chemical structure of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.
Physicochemical and Spectroscopic Properties (Predicted)
While experimental data for the target compound is scarce, its properties can be reliably predicted based on well-characterized related structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₆H₁₄O₂ | Based on the chemical structure. |
| Molecular Weight | 238.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Similar chromene derivatives are typically solids at room temperature.[4] |
| Melting Point | 80-100 °C | Inferred from related 2-phenyl-dihydro-2H-chromene derivatives. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | The aromatic rings and the aldehyde group confer lipophilicity, while the oxygen atoms provide some polarity. |
| logP | ~3.5 | Estimated based on the structure, indicating moderate lipophilicity. |
Spectroscopic Profile (Predicted)
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¹H NMR (in CDCl₃, 400 MHz):
-
δ 9.8-9.9 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ 7.2-7.8 ppm (m, 8H): Aromatic protons from the phenyl ring and the substituted benzene ring of the chroman moiety.
-
δ 5.2-5.4 ppm (dd, 1H): Proton at C2, coupled to the C3 protons.
-
δ 2.8-3.1 ppm (m, 2H): Methylene protons at C4.
-
δ 2.0-2.3 ppm (m, 2H): Methylene protons at C3.
-
Rationale: The chemical shifts are predicted based on data for similar 2-phenyl-2H-chromene derivatives and the known effects of substituents on aromatic rings.[5][6]
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
Infrared (IR) Spectroscopy (KBr pellet):
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).[8]
-
~1600 and ~1480 cm⁻¹: C=C stretching of the aromatic rings.
-
~1230 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.
-
Rationale: These are characteristic absorption bands for the functional groups present in the molecule.[10][11]
-
-
Mass Spectrometry (MS):
-
[M]⁺ at m/z 238: Molecular ion peak.
-
Characteristic fragments: Expect fragments corresponding to the loss of the formyl group (-CHO), and retro-Diels-Alder fragmentation of the dihydropyran ring.
-
Synthesis and Reaction Mechanisms
The synthesis of 2-phenyl-3,4-dihydro-2H-chromene derivatives can be achieved through several established synthetic routes. A plausible and efficient method for the synthesis of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde would involve a domino oxa-Michael/aldol condensation reaction.[12]
Proposed Synthetic Protocol:
This protocol is based on the reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde.
Step 1: Synthesis of 4-hydroxy-3-iodobenzaldehyde. This intermediate can be prepared from 4-hydroxybenzaldehyde via electrophilic iodination.
Step 2: Domino Oxa-Michael/Aldol Condensation.
-
To a solution of 4-hydroxy-3-iodobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add cinnamaldehyde (1.2 eq).
-
Add a catalytic amount of a base, such as 1,1,3,3-tetramethylguanidine (TMG) or piperidine (0.2 eq).[12]
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.
Figure 2: Proposed synthetic workflow for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.
Chemical Reactivity
The chemical reactivity of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde is dictated by the aldehyde functional group and the chroman scaffold.
-
Reactions of the Aldehyde Group: The formyl group is expected to undergo typical aldehyde reactions, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol (6-hydroxymethyl derivative) using reducing agents such as sodium borohydride.
-
Nucleophilic Addition: Will react with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
-
Reductive Amination: Can be converted to an amine through reaction with an amine in the presence of a reducing agent.
-
Condensation Reactions: Can participate in condensation reactions with active methylene compounds to form various heterocyclic systems.
-
-
Reactions of the Chroman Ring: The dihydro-2H-chromene ring is relatively stable. However, the benzylic ether linkage can be susceptible to cleavage under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.
Potential Biological Activities and Applications
The 2-phenyl-3,4-dihydro-2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3]
-
Anticancer Activity: Many chromene derivatives have demonstrated potent anticancer properties.[2] The introduction of a formyl group could potentially enhance this activity by providing a site for further functionalization or by acting as a reactive center for covalent modification of biological targets.
-
Antimicrobial Activity: Chromene-based compounds have also been investigated for their antimicrobial effects.[2] The lipophilicity of the 2-phenyl group combined with the reactive aldehyde could contribute to activity against various bacterial and fungal strains.
-
Cyclooxygenase (COX) Inhibition: Certain 2-phenyl-4H-chromen-4-one derivatives have been identified as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications.[13][14] While the target molecule has a different oxidation state at the 4-position, the overall scaffold similarity warrants investigation into its anti-inflammatory potential.
-
Neuroprotective Effects: Some chroman derivatives are known for their neuroprotective properties. Further investigation into the potential of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde in this area could be a promising avenue of research.
The aldehyde functionality also serves as a synthetic handle for the preparation of a diverse library of derivatives, enabling structure-activity relationship (SAR) studies to optimize for a desired biological activity.
Conclusion
2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde represents a promising, albeit currently under-investigated, heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Based on the extensive knowledge of related chromene derivatives, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The synthetic route proposed herein is robust and based on well-established methodologies. The predicted physicochemical and spectroscopic properties offer a valuable reference for its identification and characterization. Further experimental validation of these predictions and a thorough investigation of its pharmacological profile are warranted to fully elucidate the potential of this intriguing molecule.
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